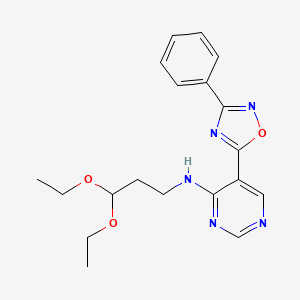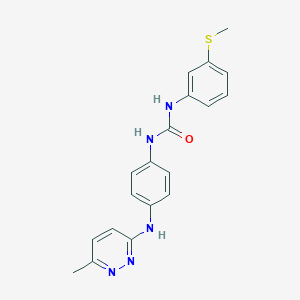
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a chemical compound with the molecular formula C12H16F3N2O2. It is a widely used compound in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is not fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues. Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate may help to reduce the levels of ROS and protect cells from damage.
Biochemische Und Physiologische Effekte
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and protect against DNA damage. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its ability to act as a ROS scavenger. This makes it useful for studying the effects of oxidative stress on cells and tissues. It is also a relatively stable compound, which makes it easy to handle and store.
One limitation of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its potential toxicity. While it has been shown to be relatively safe at low concentrations, higher concentrations may cause cell damage and toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. One area of interest is its potential as an anti-tumor agent. Studies have shown that it may have anti-cancer properties and could be used to develop new cancer treatments. Another area of interest is its potential as a fluorescent probe for the detection of ROS in cells and tissues. This could be useful for studying the effects of oxidative stress on various biological systems.
Conclusion:
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a unique and versatile compound with a range of potential applications in scientific research. Its ability to act as a ROS scavenger makes it useful for studying the effects of oxidative stress on cells and tissues, while its anti-inflammatory properties and potential anti-tumor activity make it a promising candidate for the development of new treatments. While there are some limitations to its use in lab experiments, the potential benefits make it an important compound for further study.
Synthesemethoden
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl 4,4,4-trifluoroacetoacetate to form ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The second step involves the purification of the product through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has a wide range of potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of reactive oxygen species and as a potential anti-tumor agent.
Eigenschaften
IUPAC Name |
ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-9(11(12,13)14)16-8(3)5-7(2)15-16/h5,9H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJCXTSXEQJGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

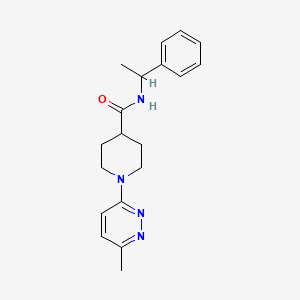

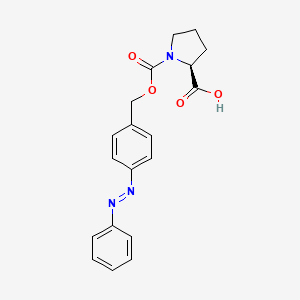


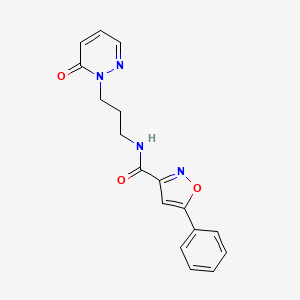

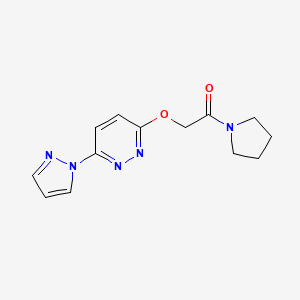


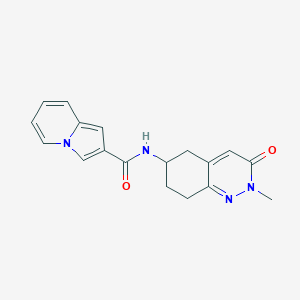
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
